N,N-dimethyl-4-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidine-1-carbonyl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-dimethyl-4-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidine-1-carbonyl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C22H22N4O4S and its molecular weight is 438.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
N,N-Dimethyl-4-[3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carbonyl]benzenesulfonamide derivatives have been found to possess significant antimicrobial activities. Studies have shown that these compounds exhibit excellent to moderate activities against various bacteria and fungi, proving their potential as effective antimicrobial agents (Sojitra et al., 2016). Additionally, other research has indicated the synthesis of related benzenesulfonamide derivatives with promising results against Gram-positive and Gram-negative bacteria and fungi (Hassan et al., 2009), (Sarvaiya et al., 2019).
Anticancer Properties
Research has also revealed the potential of N,N-Dimethyl-4-[3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carbonyl]benzenesulfonamide derivatives in anticancer therapies. Studies have shown that certain derivatives synthesized from benzenesulfonamide exhibit in vitro anticancer activity, with some showing significant cytotoxic activity compared to standard drugs (Ghorab et al., 2008). Additionally, novel derivatives have been reported to show anticancer activity, apoptosis-inducing activity, and moderate metabolic stability, further underscoring their potential in cancer treatment (Żołnowska et al., 2016).
Antifungal Efficacy
The efficacy of benzenesulfonamide derivatives against yeast-like fungi has been a subject of study, especially in the context of increasing fungal resistance to standard drugs. Some novel derivatives have been synthesized and demonstrated significant growth-inhibitory activity against strains of Candida albicans, surpassing the effectiveness of conventional antifungals like fluconazole (Sławiński et al., 2014).
Enzyme Inhibition and Pharmacological Applications
Furthermore, these compounds have been researched for their role as enzyme inhibitors and their potential in pharmacological applications. Research indicates that benzenesulfonamide derivatives can act as effective inhibitors of human carbonic anhydrase isoforms, which are associated with diseases such as glaucoma, epilepsy, obesity, and cancer (Lolak et al., 2019). This positions them as candidates for further medicinal and pharmacological studies.
Properties
IUPAC Name |
N,N-dimethyl-4-[3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carbonyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-24(2)31(29,30)19-10-8-17(9-11-19)22(28)25-14-18(15-25)26-21(27)13-12-20(23-26)16-6-4-3-5-7-16/h3-13,18H,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKQJIDMNNCUSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.